![molecular formula C6H6N6O2 B1297579 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone CAS No. 447409-41-8](/img/structure/B1297579.png)

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

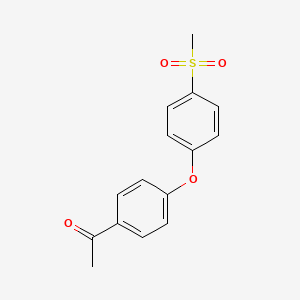

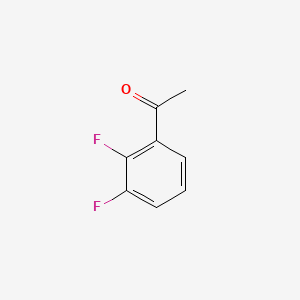

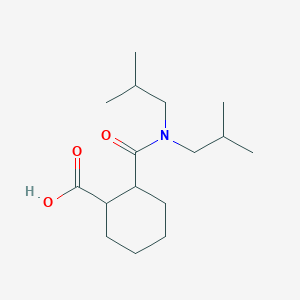

“1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone” is a compound with the molecular formula C6H6N6O2 . It is related to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to have a wide range of therapeutic applications .

Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring and a triazole ring, both of which are nitrogen-rich heterocycles .Physical and Chemical Properties Analysis

The compound has a molecular weight of 210.19 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 116 Ų .Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,5-oxadiazolyl and triazolyl compounds, demonstrate a broad spectrum of biological activities, which makes them subjects of interest for the synthesis of potent pharmacological agents. The oxadiazole moiety, in particular, has been associated with antimicrobial, anticancer, and anti-inflammatory properties. Such compounds are researched for their potential in developing drugs with improved efficacy and reduced toxicity. For instance, 1,2,4-oxadiazole derivatives have shown promising antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Jalhan, S., et al., 2017; Wang, J.-J., et al., 2022).

Triazole Derivatives in Drug Synthesis

The triazole ring system is a critical scaffold in the synthesis of various pharmacologically active compounds. It is utilized in the fine organic synthesis industry for producing a range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Triazoles' utility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in applied sciences and biotechnology (Nazarov, V.N., et al., 2021).

Antimicrobial Potential Against Staphylococcus aureus

The 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potential antimicrobial agents against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, acting as inhibitors of essential bacterial enzymes, show promise in addressing the challenge of antibiotic-resistant strains of S. aureus, thereby contributing to the development of novel anti-infective therapies (Li, J., & Zhang, J., 2021).

Synthesis and Pharmacology of Oxadiazole Derivatives

Oxadiazoles, particularly the 1,3,4- and 1,2,4- derivatives, are of great interest due to their favorable pharmacokinetic properties and their ability to form hydrogen bonds with biomolecules, enhancing their pharmacological activity. Recent studies focus on oxadiazole derivatives for their potential in treating various diseases, underscoring the ongoing research in organic synthesis, medicinal chemistry, and pharmacology to explore these compounds further (Saxena, S., et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing 1,2,5-oxadiazole rings, have been studied for their potential as high explosives .

Mode of Action

It’s known that compounds with similar structures interact with their targets through a variety of mechanisms, including hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit good thermal stability , which could potentially affect various biochemical reactions.

Pharmacokinetics

The compound’s relatively high density (1782 g/mL) and low melting point (100 °C) suggest that it could have unique pharmacokinetic properties .

Result of Action

Compounds with similar structures have been shown to be very attractive as secondary explosives, oxidizers, and melt-castable explosives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s low melting point suggests that it could be sensitive to temperature changes .

Biochemical Analysis

Biochemical Properties

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2, inhibiting their activity . These interactions suggest that the compound may have potential therapeutic applications in diseases where these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to bind to the ATP binding pocket of AKT2 kinase, inhibiting its activity . This binding interaction results in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit good thermal stability and acceptable sensitivity values . Long-term studies have shown that the compound can maintain its activity over extended periods, making it a reliable candidate for biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound exhibits therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be efficiently transported within cells, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the ATP binding pocket of AKT2 kinase, where it exerts its inhibitory effects . This localization is critical for its activity and function in cellular processes.

Properties

IUPAC Name |

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYIYYUJZDJTNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2=NON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)